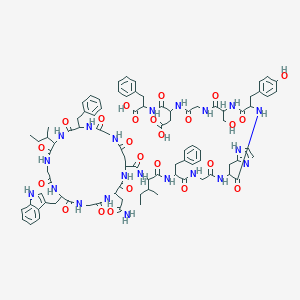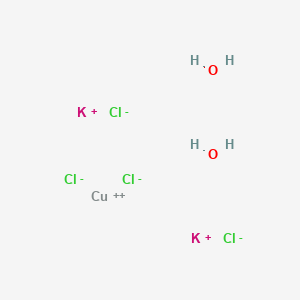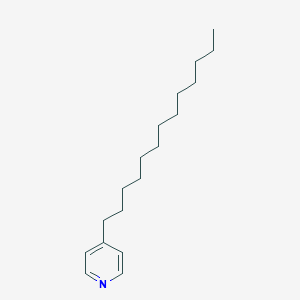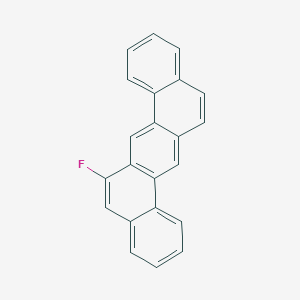
DIBENZ(a,h)ANTHRACENE, 6-FLUORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(a,h)anthracene, 6-fluoro- (DBAF) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are ubiquitous environmental pollutants that are generated by incomplete combustion of organic matter, including fossil fuels, wood, and tobacco. DBAF has been identified as a potent carcinogen and mutagen, and its toxicological properties have been extensively studied.
Mecanismo De Acción
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is not fully understood, but it is believed to act through the formation of DNA adducts. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA adducts can lead to the formation of tumors and other adverse health effects.
Efectos Bioquímicos Y Fisiológicos
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and DNA damage. It has also been shown to alter gene expression and disrupt cellular signaling pathways. These effects contribute to the carcinogenic and mutagenic properties of DIBENZ(a,h)ANTHRACENE, 6-FLUORO-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is its high potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and mutations in a controlled environment. However, the use of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions must be taken when handling DIBENZ(a,h)ANTHRACENE, 6-FLUORO- to minimize exposure and risk.
Direcciones Futuras
There are a number of future directions for research on DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. One area of focus is the development of new drugs and therapies for cancer treatment that target the DNA adducts formed by DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. Another area of research is the identification of biomarkers for DIBENZ(a,h)ANTHRACENE, 6-FLUORO- exposure and the development of methods for detecting DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in environmental samples. Additionally, further studies are needed to better understand the mechanisms of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- and its effects on human health.
Métodos De Síntesis
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- can be synthesized by a number of methods, including Friedel-Crafts acylation, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most commonly used method for synthesizing DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is the palladium-catalyzed cross-coupling reaction between 6-chloro-dibenzo(a,h)anthracene and 6-fluorophenylboronic acid.
Aplicaciones Científicas De Investigación
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is primarily used in scientific research as a tool for studying the mechanisms of carcinogenesis and mutagenesis. It is also used in the development and testing of new drugs and therapies for cancer treatment. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to induce DNA damage and mutations, and its carcinogenic properties have been extensively studied in animal models.
Propiedades
Número CAS |
1764-39-2 |
|---|---|
Nombre del producto |
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- |
Fórmula molecular |
C22H13F |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
6-fluoronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H13F/c23-22-12-15-6-2-4-8-18(15)20-11-16-10-9-14-5-1-3-7-17(14)19(16)13-21(20)22/h1-13H |
Clave InChI |
ZVPJORXGYQZBIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |
Otros números CAS |
1764-39-2 |
Sinónimos |
6-Fluorodibenz[a,h]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



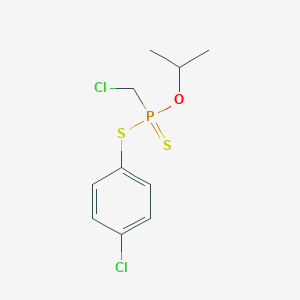
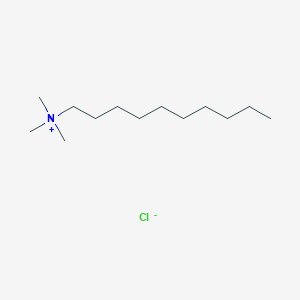
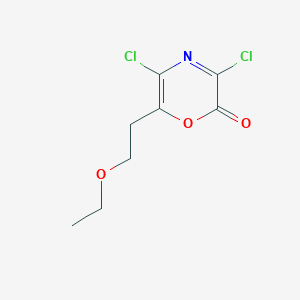
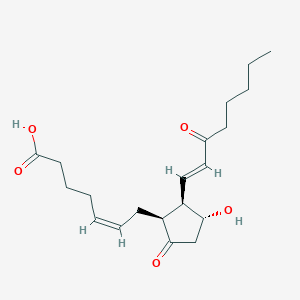
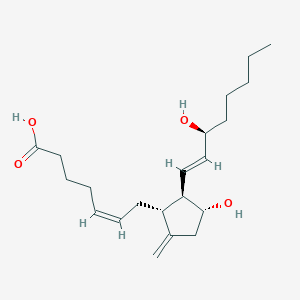
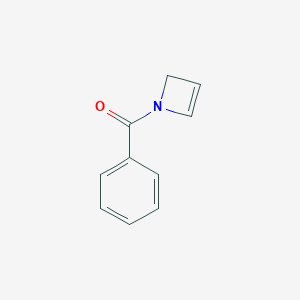
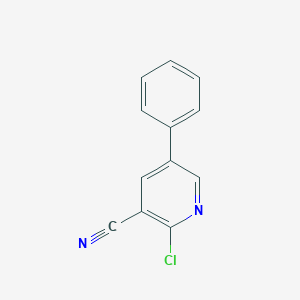
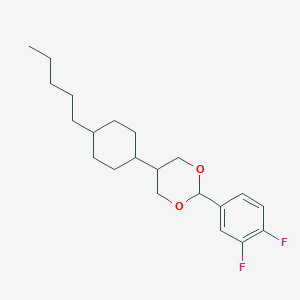
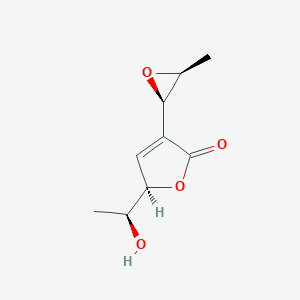
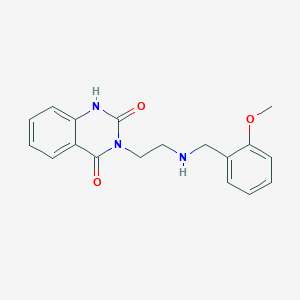
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
